molecular formula C18H18BrN5O2 B5027761 1-(3-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(3-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B5027761
M. Wt: 416.3 g/mol
InChI Key: BPSXSNVBQFSBIR-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 3-bromophenyl substituent at the 1-position and a 4-(pyrimidin-2-yl)piperazinyl group at the 3-position.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2/c19-13-3-1-4-14(11-13)24-16(25)12-15(17(24)26)22-7-9-23(10-8-22)18-20-5-2-6-21-18/h1-6,11,15H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSXSNVBQFSBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or a brominating agent.

    Attachment of the pyrimidinyl-substituted piperazine: This can be done through a nucleophilic substitution reaction where the piperazine ring is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form different functional groups.

    Reduction: The pyrimidinyl group can be reduced under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a phenol derivative, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: As a precursor for materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrrolidine-2,5-dione core but differ in substituents, leading to variations in physicochemical properties and biological activity:

Indolyl-Substituted Pyrrolidine-2,5-diones ()

Compounds 4f , 4g , 4h , and 4i feature dual indolyl or methoxyindolyl groups linked via piperidine or ethyl spacers. Key differences include:

  • Substituents : Methoxy or fluoro groups on indole rings.
  • Physicochemical Properties :
    • 4f : Melting point = 100–109°C, yield = 93.8%.
    • 4g : Melting point = 104–108°C, yield = 41.7%.
    • 4h : Melting point = 203–204°C, yield = 57.2%.
    • 4i : Melting point = 178–182°C, yield = 84.0%.

      These compounds highlight the impact of electron-donating (methoxy) or withdrawing (fluoro) groups on melting points and synthetic efficiency .

Michael Adducts with Aryloxy Groups ()

1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione and its analogs exhibit GABA-transaminase inhibition:

  • 4-Bromophenyloxy derivative : IC₅₀ = 100.5 ± 5.2 µM.
  • Salicyldehyde derivative : IC₅₀ = 160.4 ± 6.2 µM.
    The bromophenyloxy group enhances activity compared to bulkier substituents, suggesting substituent size and polarity critically influence enzyme binding .

Ethoxyphenyl Analog ()

1-(4-Ethoxyphenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione replaces bromine with an ethoxy group:

  • Molecular Weight : 381.43 (vs. ~450–500 for bromophenyl analogs).

Chlorophenyl and Trifluoromethyl Derivatives ()

1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione:

  • Molecular Weight : 595.45.
  • Substituents : Chlorophenyl sulfanyl and trifluoromethyl groups increase steric bulk and electronegativity, likely affecting receptor selectivity .

Sulfanyl-Pyrimidine Derivative ()

1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione:

  • Molecular Weight : 299.35.
  • Key Feature : Sulfanyl linker may enhance metabolic stability compared to piperazine-based analogs .

Bromophenyl-Chlorophenyl Piperazinyl Analog ()

1-(4-Bromophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione:

  • Structural Difference : Chlorophenyl vs. pyrimidinyl on piperazine.
  • Implication : Pyrimidine’s hydrogen-bonding capacity may improve target engagement compared to chlorophenyl .

Key Findings

  • Substituent Effects : Bromine and pyrimidine enhance lipophilicity and target binding, while ethoxy or sulfanyl groups may improve solubility .
  • Synthetic Yields : Bulky substituents (e.g., indolyl) reduce yields, whereas methoxy groups improve efficiency .
  • Biological Activity : Aryloxy groups (e.g., 4-bromophenyloxy) confer potent enzyme inhibition, suggesting the target compound’s bromophenyl group may similarly enhance activity .

Biological Activity

The compound 1-(3-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article summarizes the biological activity of this compound based on recent research findings, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(3-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is C18H18BrN5O2C_{18}H_{18}BrN_5O_2, with a molecular weight of 396.27 g/mol. The structure includes a bromophenyl group, a pyrimidinyl piperazine moiety, and a pyrrolidine-2,5-dione core, which contributes to its diverse biological properties.

Anticancer Properties

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression by modulating immune responses. Inhibiting IDO1 can enhance anti-tumor immunity by preventing the catabolism of tryptophan along the kynurenine pathway, which is often exploited by tumors to evade immune detection .

Case Study: IDO1 Inhibition

A study demonstrated that compounds similar to 1-(3-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione effectively inhibited IDO1 activity in vitro, leading to increased T-cell activation and proliferation in cancer models. This suggests potential therapeutic applications in immunotherapy for cancers such as melanoma and colorectal cancer.

Neuroprotective Effects

The compound has also shown promise as an antioxidant. In cellular models of oxidative stress, it was found to protect neuronal cells from hydrogen peroxide-induced damage. Specifically, it reduced reactive oxygen species (ROS) production and stabilized mitochondrial function .

Mechanistic Insights

The neuroprotective mechanism involves modulation of the IL-6/Nrf2 signaling pathway, promoting cell survival under oxidative stress conditions. This suggests that the compound could be beneficial in treating neurodegenerative diseases characterized by oxidative stress .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with low toxicity at therapeutic doses. In vitro assays showed no significant cytotoxicity up to 80 μM concentrations in neuronal cell lines .

Summary of Findings

Biological Activity Mechanism Therapeutic Potential
AnticancerIDO1 inhibitionCancer immunotherapy
NeuroprotectionROS reduction; mitochondrial stabilizationTreatment for neurodegenerative diseases

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